CaMKII-IN-1

描述

CaMKII-IN-1 是一种有效的、高度选择性的钙调蛋白依赖性蛋白激酶 II (CaMKII) 抑制剂。 该化合物因其选择性抑制 CaMKII 的能力而受到广泛关注,其 IC50 值为 63 纳摩尔,同时对其他激酶(如钙调蛋白依赖性蛋白激酶 IV、肌球蛋白轻链激酶、p38α、蛋白激酶 B (Akt1) 和蛋白激酶 C)显示出最小的活性 .

准备方法

CaMKII-IN-1 的合成涉及多个步骤,包括关键中间体的制备及其在特定反应条件下的后续偶联。合成路线通常包括:

中间体的制备: 合成始于通过一系列化学反应(包括卤化、硝化和还原)制备关键中间体。

偶联反应: 然后,使用钯催化的交叉偶联反应(例如铃木或赫克偶联)将中间体偶联以形成所需产物。

This compound 的工业生产方法涉及优化反应条件,以实现高产率和纯度。这包括扩大合成工艺,优化反应时间和温度,以及使用高效的纯化技术。

化学反应分析

CaMKII-IN-1 经历各种化学反应,包括:

氧化: this compound 在氧化剂存在下可以发生氧化反应,导致形成氧化衍生物。

还原: 可以使用还原剂进行还原反应,将 this compound 转化为其还原形式。

取代: this compound 可以发生取代反应,其中分子上的官能团在特定条件下被其他基团取代。

这些反应中常用的试剂和条件包括过氧化氢等氧化剂、硼氢化钠等还原剂以及用于取代反应的各种催化剂。 这些反应形成的主要产物取决于所用试剂和条件 .

科学研究应用

2.1. Neurobiology

CaMKII-IN-1 has been utilized in neurobiological studies to investigate its role in synaptic plasticity. For instance, studies have shown that inhibiting CaMKII activity can disrupt LTP, thereby providing insights into memory formation mechanisms. A notable study demonstrated that the application of CaMKII inhibitors impaired the induction of LTP in hippocampal slices, highlighting the compound's utility in understanding synaptic mechanisms .

2.2. Cardiovascular Research

In cardiovascular research, this compound has been employed to explore its effects on heart failure and arrhythmogenesis. Research indicates that inhibiting CaMKII can significantly reduce the incidence of stress-induced ventricular tachycardia in mouse models lacking junctin, a protein associated with calcium signaling in cardiac cells . This underscores the potential of CaMKII inhibitors as therapeutic agents for managing cardiac diseases.

3.1. Diabetes Management

Recent studies have highlighted the role of CaMKII in glucose metabolism and insulin sensitivity. Inhibitors like this compound have shown promise in improving insulin sensitivity in diet-induced obesity models by modulating pathways involved in glucose processing . This suggests that targeting CaMKII could be a viable strategy for developing diabetes therapeutics.

3.2. Cancer Therapy

Emerging evidence suggests that CaMKII may play a role in cancer cell proliferation and survival. By inhibiting CaMKII activity with compounds like this compound, researchers are investigating potential applications in cancer therapy, particularly concerning its effects on tumor growth and metastasis .

Table 1: Summary of Case Studies Involving this compound

作用机制

CaMKII-IN-1 通过选择性抑制 CaMKII 的活性来发挥其作用。作用机制涉及与 CaMKII 的活性位点结合,阻止其底物的磷酸化。这种抑制会破坏由 CaMKII 介导的信号通路,导致细胞反应改变。 This compound 的分子靶标包括 CaMKII 的催化结构域,它在该结构域中与 ATP 和底物结合竞争,从而阻断激酶活性 .

相似化合物的比较

与其他类似化合物相比,CaMKII-IN-1 对 CaMKII 的高度选择性和效力是独一无二的。一些类似的化合物包括:

KN-62: 一种众所周知的 CaMKII 抑制剂,但与 this compound 相比,其选择性和效力较低。

KN-93: 另一种 CaMKII 抑制剂,具有更广泛的激酶抑制谱和更低的选择性。

AIP (与自动调节肽相关的抑制肽): 一种 CaMKII 的肽抑制剂,具有不同的作用机制和更低的效力。

This compound 因其高选择性和效力而脱颖而出,使其成为研究 CaMKII 相关通路和潜在治疗应用的宝贵工具 .

生物活性

Calcium/calmodulin-dependent protein kinase II (CaMKII) is a critical signaling molecule involved in various cellular processes, particularly in the nervous and cardiovascular systems. CaMKII-IN-1 is a selective inhibitor of CaMKII, which has been studied for its potential therapeutic applications in neurodegenerative diseases and cardiac dysfunction. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and implications in various case studies.

Overview of CaMKII

CaMKII is a multifunctional serine/threonine kinase that plays essential roles in synaptic plasticity, learning, and memory. It exists as a multimeric enzyme that can be activated by calcium-bound calmodulin (CaM). Upon activation, CaMKII undergoes autophosphorylation, leading to persistent activation even after calcium levels return to baseline. This characteristic enables CaMKII to act as a molecular memory device in neurons, influencing long-term potentiation (LTP) and other signaling pathways .

This compound selectively inhibits the activity of CaMKII by interfering with its ability to bind to calcium and calmodulin. This inhibition can prevent the downstream phosphorylation of target proteins that are crucial for various cellular functions. The specificity of this compound allows researchers to dissect the roles of CaMKII in different physiological and pathological contexts.

Table 1: Comparison of CaMKII Inhibitors

Neuroprotective Effects

In studies involving models of global cerebral ischemia, the administration of this compound significantly reduced neuronal injury. The inhibition was particularly effective when applied at clinically relevant time points post-resuscitation, suggesting its potential as a therapeutic agent in acute neurological conditions .

Case Study: Ischemic Injury Model

- Objective : Assess the neuroprotective role of this compound.

- Methodology : Mice subjected to cardiac arrest were treated with this compound post-resuscitation.

- Findings : A marked reduction in neuronal death was observed compared to control groups, indicating that targeting autonomous CaMKII activity can mitigate ischemic damage.

Role in Cardiac Function

CaMKII is also implicated in cardiac signaling pathways that regulate heart function. Overactivation of CaMKII has been linked to heart failure and arrhythmias. Studies have shown that inhibiting CaMKII with compounds like this compound can improve cardiac function in models of heart disease by restoring calcium homeostasis and reducing pathological hypertrophy .

Case Study: Heart Failure Model

- Objective : Evaluate the effects of this compound on cardiac hypertrophy.

- Methodology : Animal models with induced heart failure were treated with the inhibitor.

- Findings : Treatment led to decreased hypertrophic signaling and improved cardiac output, highlighting the therapeutic potential of targeting CaMKII in cardiovascular diseases.

常见问题

Basic Research Questions

Q. What is the molecular basis of CaMKII-IN-1's selectivity for CaMKII over other kinases, and how is this validated experimentally?

- Methodological Answer : this compound's selectivity is determined through kinase inhibition profiling. Researchers typically use in vitro kinase assays with purified enzymes (e.g., CaMKIV, MLCK, PKC) to measure IC50 values. For this compound, selectivity is validated by its IC50 of 63 nM for CaMKII versus >100-fold weaker inhibition of CaMKIV, MLCK, and other kinases . Dose-response curves and competition binding assays further confirm specificity.

Q. How should this compound be stored and reconstituted to maintain stability in experimental settings?

- Methodological Answer :

- Storage : Store lyophilized powder at -20°C (stable for 3 years) or 4°C (2 years). Reconstituted solutions in DMSO should be aliquoted and stored at -80°C (6 months) or -20°C (1 month) to avoid freeze-thaw cycles .

- Solubility : Dissolve in DMSO at ≥54 mg/mL (25°C). For cellular assays, dilute in buffer to final DMSO concentrations ≤0.1% to minimize cytotoxicity .

Q. What are the recommended in vitro concentrations of this compound for cellular assays, and how should titration be optimized?

- Methodological Answer : Start with concentrations near the IC50 (63 nM) for CaMKII inhibition. Perform dose-response experiments (e.g., 10–1000 nM) to assess efficacy and off-target effects. Include positive controls (e.g., KN-93 for CaMKII) and negative controls (DMSO vehicle) . Use Western blotting to monitor phosphorylation of CaMKII substrates (e.g., GluA1) to confirm target engagement .

Advanced Research Questions

Q. How can researchers validate target engagement of this compound in complex cellular environments, such as in neuronal or cardiac tissues?

- Methodological Answer :

- Cellular Thermal Shift Assay (CETSA) : Measure thermal stabilization of CaMKII in the presence of this compound to confirm direct binding .

- Genetic Knockdown/Overexpression : Compare this compound effects in wild-type vs. CaMKII-knockout cells to isolate pathway-specific activity .

- Phosphoproteomics : Use mass spectrometry to identify CaMKII-dependent phosphorylation changes post-treatment .

Q. What experimental strategies mitigate off-target effects when using this compound at higher concentrations (>1 μM)?

- Methodological Answer :

- Kinase Profiling Panels : Screen against a broad panel of kinases (e.g., Eurofins KinaseProfiler™) to identify off-target interactions at elevated doses .

- Orthogonal Inhibition : Combine this compound with RNAi-mediated CaMKII knockdown to distinguish on-target vs. off-target phenotypes .

- Time-Dependent Studies : Assess whether off-target effects persist after drug washout, which may indicate non-specific binding .

Q. How can researchers reconcile discrepancies in this compound's inhibitory effects across different experimental models (e.g., in vitro vs. ex vivo)?

- Methodological Answer :

- Pharmacokinetic Analysis : Measure drug permeability (e.g., PAMPA assay) and intracellular concentrations (LC-MS/MS) to address bioavailability differences .

- Tissue-Specific Factors : Account for endogenous CaMKII isoforms (e.g., γ vs. δ isoforms in cardiac vs. neuronal tissues) via isoform-specific antibodies or qPCR .

- Data Normalization : Use internal standards (e.g., spiked-in recombinant CaMKII) to control for variability in tissue lysate composition .

Q. Key Considerations for Experimental Design

- Ethical and Safety Compliance : Ensure all in vivo studies adhere to institutional guidelines for animal welfare. This compound is for research use only and not approved for human trials .

- Reproducibility : Document batch-specific activity (e.g., Lot number) and validate inhibitor activity in each experimental system .

- Literature Integration : Cross-reference findings with prior studies using CaMKII inhibitors (e.g., KN-93, Autocamtide-2) to contextualize results .

属性

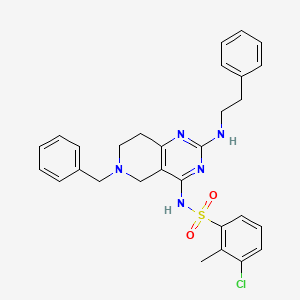

IUPAC Name |

N-[6-benzyl-2-(2-phenylethylamino)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-yl]-3-chloro-2-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H30ClN5O2S/c1-21-25(30)13-8-14-27(21)38(36,37)34-28-24-20-35(19-23-11-6-3-7-12-23)18-16-26(24)32-29(33-28)31-17-15-22-9-4-2-5-10-22/h2-14H,15-20H2,1H3,(H2,31,32,33,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGUUETDTMQTHML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)S(=O)(=O)NC2=NC(=NC3=C2CN(CC3)CC4=CC=CC=C4)NCCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H30ClN5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

548.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。